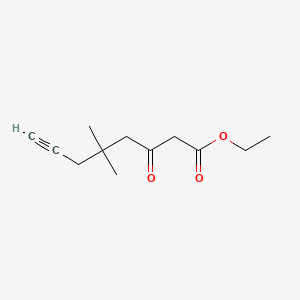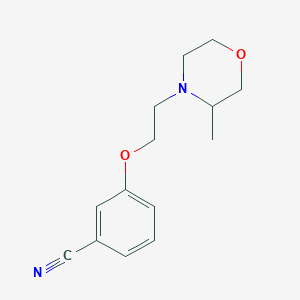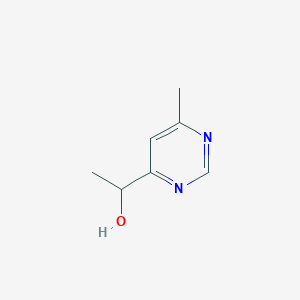![molecular formula C12H16N2O2 B14902235 (4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a unique cyclopropane-fused indazole structure, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry and yield . Industrial production methods may involve optimizing these reactions for scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indazole ring, enhancing its biological activity.
Scientific Research Applications
Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Industry: Its applications extend to the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate involves its interaction with specific molecular targets. The indazole core can bind to enzymes and receptors, modulating their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins . The compound’s effects on cellular pathways depend on the nature of these interactions and the specific biological context.
Comparison with Similar Compounds
Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate can be compared with other indazole derivatives, such as:
1H-Indazole: A simpler indazole compound with a wide range of biological activities.
2H-Indazole: Another tautomeric form with distinct chemical properties.
3H-Indazole: Known for its stability and unique reactivity.
The uniqueness of Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate lies in its cyclopropane-fused structure, which imparts specific steric and electronic characteristics that can enhance its biological activity and selectivity .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl (4aR,5aS)-5a-methyl-4,4a,5,6-tetrahydro-1H-cyclopropa[f]indazole-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-3-16-11(15)10-8-4-7-5-12(7,2)6-9(8)13-14-10/h7H,3-6H2,1-2H3,(H,13,14)/t7-,12-/m0/s1 |
InChI Key |
IOSPRZGDWHZGHK-MADCSZMMSA-N |
Isomeric SMILES |
CCOC(=O)C1=NNC2=C1C[C@H]3C[C@]3(C2)C |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC3CC3(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


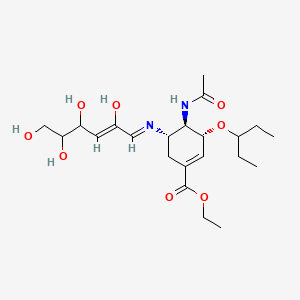
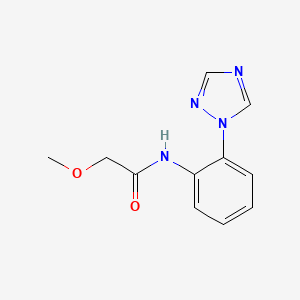
![2-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14902176.png)
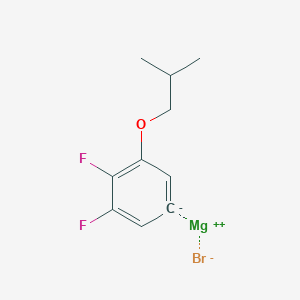
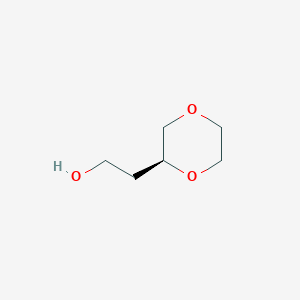
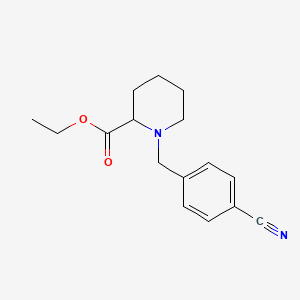
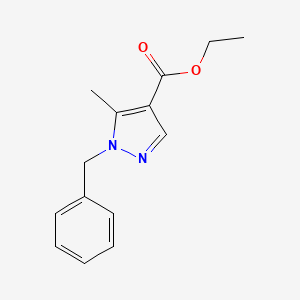
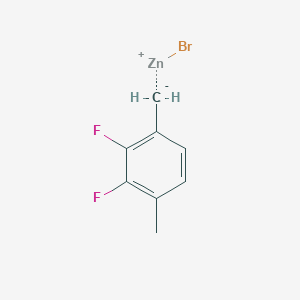
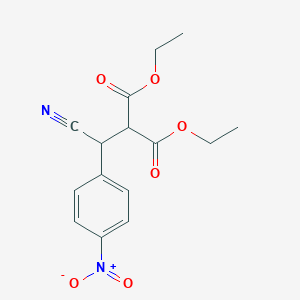
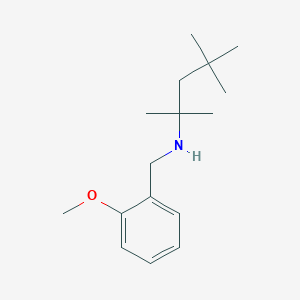
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)
